molecular formula C18H18BrNO5 B3286675 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 832673-93-5

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No. B3286675
CAS RN: 832673-93-5
M. Wt: 408.2 g/mol
InChI Key: PNINKPFHXXFMFL-UHFFFAOYSA-N
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Description

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as "BEFA" and has been studied extensively for its potential applications in medicine and biology.

Mechanism of Action

The mechanism of action of BEFA is not fully understood. However, it has been suggested that BEFA may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. BEFA has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
BEFA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to induce apoptosis in cancer cells. BEFA has been shown to modulate the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

BEFA has several advantages for lab experiments. It is a potent and selective inhibitor of certain enzymes and signaling pathways, making it a valuable tool for studying the mechanisms involved in inflammation and cancer progression. However, the synthesis of BEFA is a complex process that requires expertise in organic chemistry. BEFA is also not readily available commercially, which can limit its use in lab experiments.

Future Directions

There are several future directions for the study of BEFA. One area of research is the development of more efficient and cost-effective synthesis methods for BEFA. Another area of research is the identification of the specific enzymes and signaling pathways targeted by BEFA. This could lead to the development of more targeted and effective therapies for diseases such as cancer and Alzheimer's. Additionally, the potential use of BEFA as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, could be explored.

Scientific Research Applications

BEFA has been extensively studied for its potential applications in medicine and biology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. BEFA has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's, and Parkinson's disease.

properties

IUPAC Name

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5/c1-3-24-16-8-12(10-21)13(19)9-17(16)25-11-18(22)20-14-6-4-5-7-15(14)23-2/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNINKPFHXXFMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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